REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:4]([OH:6])[CH3:5].[BH4-].[K+]>CO>[NH2:2][CH:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH:4]([OH:6])[CH3:5] |f:0.1,2.3|
|
Name
|
3-Amino-2-nonanol hydrochloride
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NC(C(C)O)CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
24.4 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight (20 hr.) at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10° in an ice-salt bath
|
Type
|
ADDITION
|
Details
|
was added in small portions over a 2-3 hr
|
Duration
|
2.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
to reach room temperature
|
Type
|
CUSTOM
|
Details
|
(22°)
|
Type
|
CUSTOM
|
Details
|
The mixture is then evaporated to dryness (syrup) in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between H2O (150 ml) and chloroform (150 ml)
|
Type
|
EXTRACTION
|
Details
|
The H2O layer was further extracted (3×) with chloroform (100 ml ea.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a slightly yellowish, oily product
|
Type
|
DISTILLATION
|
Details
|
This liquid was distilled in high vacuo at 95°-100° (0.15 mm Hg)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C(C)O)CCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |